molecular formula C10H7BrClNO B1446721 4-Bromo-1-chloro-7-methoxyisoquinoline CAS No. 1782837-64-2

4-Bromo-1-chloro-7-methoxyisoquinoline

Cat. No. B1446721
M. Wt: 272.52 g/mol
InChI Key: XNCSDEUKPCVVBQ-UHFFFAOYSA-N
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Description

4-Bromo-1-chloro-7-methoxyisoquinoline (BCMQ) is an organic molecule belonging to the isoquinoline family of compounds, which has been studied extensively in the scientific community due to its broad range of applications. BCMQ is a versatile compound that can be used in a variety of fields, ranging from chemistry to biology. It has been used in the synthesis of a variety of organic compounds, as well as in the study of biological processes. In

Scientific Research Applications

Synthesis and Chemical Reactions

4-Bromo-1-chloro-7-methoxyisoquinoline has been utilized in various synthetic and chemical reactions. For instance, it has been employed in the benzyne reaction for the total synthesis of certain compounds (Kametani & Ogasawara, 1967). Additionally, its application in the synthesis of 8-bromoisoquinolines and as a part of the Pomeranz-Fritsch ring synthesis has been documented (Armengol, Helliwell, & Joule, 2000).

Synthesis of Antibiotics

This compound is also integral in the synthesis of halogenated quinoline building blocks, which are crucial for antimicrobial drug discovery (Flagstad et al., 2014).

Molecular Conformation Studies

Studies on the molecular conformation of chloro and bromo phenyl derivatives of certain compounds provide insights into the conformational differences induced by halogen substitution, including the use of 4-Bromo-1-chloro-7-methoxyisoquinoline (Choudhury, Nagarajan, & Row, 2003).

properties

IUPAC Name

4-bromo-1-chloro-7-methoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO/c1-14-6-2-3-7-8(4-6)10(12)13-5-9(7)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCSDEUKPCVVBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-chloro-7-methoxyisoquinoline

CAS RN

1782837-64-2
Record name 4-bromo-1-chloro-7-methoxyisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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